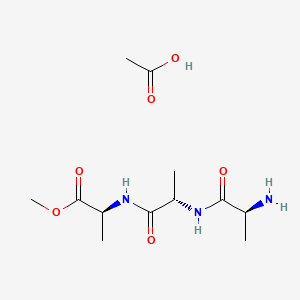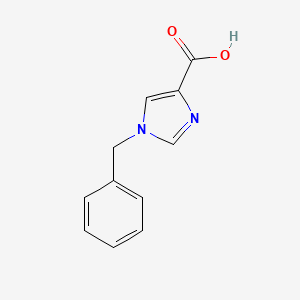
1-Benzyl-1H-imidazole-4-carboxylic acid
Vue d'ensemble
Description
The compound "1-Benzyl-1H-imidazole-4-carboxylic acid" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse range of biological activities and have been extensively studied for their potential therapeutic applications. The benzyl group attached to the imidazole ring may influence the compound's physical and chemical properties, as well as its biological activity.
Synthesis Analysis
The synthesis of imidazole derivatives, such as "1-Benzyl-1H-imidazole-4-carboxylic acid," often involves the formation of the imidazole ring followed by functionalization at specific positions on the ring. For instance, the preparation of various 1H-imidazol-1-yl-substituted carboxylic acids has been described, where the distance between the imidazole and carboxylic acid groups is crucial for achieving optimal potency in inhibiting thromboxane synthetase . This suggests that the synthesis of "1-Benzyl-1H-imidazole-4-carboxylic acid" would require careful consideration of the positioning of substituents to retain biological activity.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is often characterized by X-ray diffraction analysis, which provides detailed information about the arrangement of atoms within the crystal lattice. Studies have shown that imidazole and benzimidazole can form salts with carboxylic acids, resulting in a variety of supramolecular structures . These structures are stabilized by strong hydrogen bonds, such as N-H...O and O-H...O interactions, which are crucial for the formation of organic salts. The presence of a benzyl group in "1-Benzyl-1H-imidazole-4-carboxylic acid" would likely contribute to the overall molecular conformation and the potential for intermolecular interactions.
Chemical Reactions Analysis
Imidazole derivatives can participate in a range of chemical reactions, often acting as intermediates in the synthesis of more complex molecules. The reactivity of the imidazole ring can be influenced by substituents like the benzyl group, which can affect the electron density and steric hindrance around the reactive sites. For example, the synthesis of imidazo[2,1-b]benzothiazole carboxylic acids involves the reaction of substituted 2-aminobenzothiazoles with reactive ketone derivatives . This indicates that "1-Benzyl-1H-imidazole-4-carboxylic acid" could potentially undergo similar reactions, depending on the nature of the substituents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a carboxylic acid group typically increases the compound's polarity and may enhance its solubility in polar solvents. The benzyl group, being hydrophobic, could counteract this effect to some extent. The crystal packing and intermolecular interactions in imidazole derivatives are often analyzed to understand their supramolecular assembly and stability . These properties are essential for the practical application of "1-Benzyl-1H-imidazole-4-carboxylic acid" in various fields, including pharmaceuticals and materials science.
Applications De Recherche Scientifique
Synthesis and Functionalization
1-Benzyl-1H-imidazole-4-carboxylic acid derivatives are pivotal in the synthesis of complex molecules due to their versatile functional groups. For instance, they serve as intermediates in the preparation of peptidomimetics, highlighted by the synthesis of constrained H-Phe-Phe-NH2 analogues through aminocarbonylation reactions (Skogh et al., 2013). This showcases their role in advancing peptide chemistry and drug design.
Coordination Chemistry and MOFs
Metal–Organic Frameworks (MOFs) incorporating 1H-imidazole derivatives demonstrate remarkable structural diversity and sensing properties. The use of 1H-imidazole-4-yl-containing ligands in MOFs has yielded new materials with potential applications in gas storage, separation technologies, and sensing of metal ions and small molecules (Liu et al., 2018). These frameworks exhibit unique coordination geometries and are promising for environmental and analytical applications.
Supramolecular Chemistry
1-Benzyl-1H-imidazole-4-carboxylic acid and its derivatives are key in forming non-covalent interactions, such as hydrogen bonding, which are essential for the construction of supramolecular architectures. These interactions facilitate the assembly of complex structures with potential applications in molecular recognition, catalysis, and the development of novel materials (Jin et al., 2015).
Catalysis
These derivatives have been explored in catalysis, exemplified by their application in acceptorless dehydrogenation reactions to convert alcohols to carboxylic acids, a process crucial for sustainable chemistry practices (Carneiro et al., 2015). Such reactions are foundational in the synthesis of pharmaceuticals and fine chemicals, emphasizing the importance of 1-Benzyl-1H-imidazole-4-carboxylic acid derivatives in green chemistry.
Sensing Applications
Benzimidazole-based optical probes, developed from 1H-imidazole derivatives, offer selective detection of multiple cations via dual-channel analysis. These probes can differentiate and selectively detect various metal ions, demonstrating potential applications in environmental monitoring, biotechnology, and diagnostics (Kumar et al., 2012).
Propriétés
IUPAC Name |
1-benzylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKAUFNAOVFMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431051 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-imidazole-4-carboxylic acid | |
CAS RN |
676372-30-8 | |
| Record name | 1H-Imidazole-4-carboxylic acid, 1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)



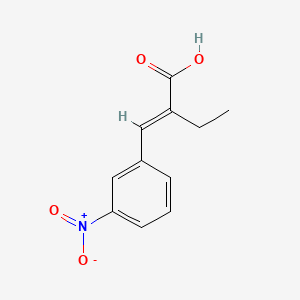


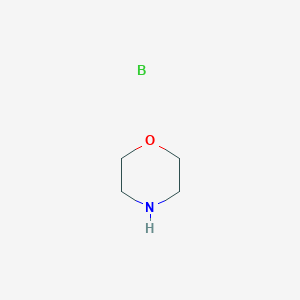

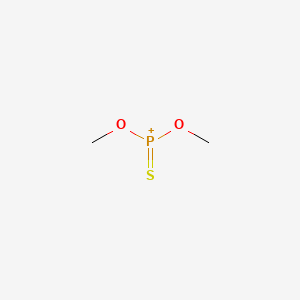
![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)

